(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride
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Overview
Description
(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring.
Dimethylation: N,N-dimethylation of the piperidine nitrogen.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and ion channels.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
- (3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
- (3R,4R)-3-Methoxy-N,N-dimethylpiperidin-4-amine dihydrochloride
Uniqueness
(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride is unique due to the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3R,4R)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPCYUMLEXPFIL-GPJOBVNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC[C@H]1F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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